N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide
Description
N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a partially saturated benzo[c]isoxazole core fused with a tetrahydro ring system. The isoxazole moiety (a five-membered ring containing oxygen and nitrogen) is substituted at the 3-position with a furan-2-carboxamide group.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c15-11(10-6-3-7-16-10)13-12-8-4-1-2-5-9(8)14-17-12/h3,6-7H,1-2,4-5H2,(H,13,15) |
InChI Key |
LALDBUKQWJWMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to produce differentially substituted regioisomeric isoxazoles . Another method involves the use of fluoroisoxazoles synthesized through one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Chemical Reactions Analysis
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide has shown promising anticancer properties. Similar compounds have been investigated for their ability to inhibit the growth of various cancer cell lines. For instance, derivatives of isoxazole are known to interact with crucial biological targets involved in cell proliferation and apoptosis pathways.
Case Study: Anticancer Efficacy
In studies involving similar isoxazole derivatives, compounds exhibited significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8. These findings suggest that this compound may also possess similar or enhanced anticancer activity due to its structural characteristics .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is another area of interest. Compounds with similar structural motifs have demonstrated efficacy against various bacterial strains and fungi. The furan and isoxazole functionalities are believed to contribute to these biological activities.
Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,5,6,7-Tetrahydrobenzo[d]isoxazole | Lacks furan moiety | Antibacterial properties |
| N-(5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole | Contains isoxazole ring | Anticancer activity |
| Benzofurans | Similar furan structure | Antimicrobial properties |
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science due to its unique chemical properties. The compound can be utilized in the synthesis of novel materials with desirable electronic or optical properties.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Understanding the reactivity of this compound allows for the exploration of its derivatives and analogs that may enhance its applications further.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), which is a neurotransmitter in the central nervous system . This inhibition can lead to anticonvulsant and antidepressant effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents/Modifications | Key Properties/Applications | References |
|---|---|---|---|---|
| N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide | Benzo[c]isoxazole (O, N) | Furan-2-carboxamide | Potential CNS activity (inferred) | [5], [7] |
| N-(3-Benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides | Benzo[b]thiophene (S) | Variably substituted benzamides | Diverse supramolecular aggregation modes | [1] |
| N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide | Benzo[b]thiophene (S) | Chlorophenyl-isoxazole carboxamide, methyl | Enhanced lipophilicity (chloro substituent) | [3] |
| N-{1-[(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide | Benzo[b]thiophene (S) | Cyano, phenyl-ketone, furan-2-carboxamide | Antimicrobial dye precursor | [4] |
| N-(2-Methoxy-4-(7-oxo-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)phenyl)-N-(2-oxopropyl)formamide | Benzo[d]isoxazole (O, N) | Methoxyphenyl, oxopropyl-formamide | Gamma-secretase modulation (Alzheimer’s) | [5] |
| N-(5-(5-(Furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide | Thiazolo[5,4-c]pyridine | Furan-isoxazole, tetrahydrofuran carboxamide | Complex heterocyclic interactions | [6] |
| N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | Benzo[d]isoxazole (O, N) | Thiophene-pyrazole, ethyl linker | Dual heterocyclic targeting | [7] |
Key Structural and Functional Insights
Core Heterocycle Variations: Benzo[c]isoxazole vs. Benzo[b]thiophene: The target compound’s oxygen/nitrogen-rich isoxazole core may offer stronger hydrogen-bonding capacity compared to sulfur-containing thiophene analogs, influencing receptor binding or solubility . Positional Isomerism (Benzo[c] vs.
In , its combination with a cyano group enhances antimicrobial activity .
Supramolecular and Aggregation Behavior: Benzothiophene-based benzamides () demonstrate varied supramolecular aggregation modes despite similar conformations, suggesting that minor substituent changes (e.g., methyl vs. nitro groups) critically impact crystallinity and solubility .
Pharmacological Implications :
Biological Activity
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 232.23 g/mol
- CAS Number : 898526-28-8
The compound features a unique isoxazole ring fused with a tetrahydrobenzo structure, contributing to its biological activity. The presence of the furan moiety further enhances its interaction with biological targets.
The biological activity of this compound primarily involves:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. It induces apoptosis and causes cell cycle arrest by activating caspases and inhibiting anti-apoptotic proteins.
- Enzyme Inhibition : this compound inhibits several enzymes associated with cancer progression and inflammation, including proteases and kinases.
Anticancer Activity
A series of studies have assessed the anticancer potential of this compound. The following table summarizes findings from various research articles regarding its efficacy against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 (Colorectal) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | 20.0 | Inhibition of anti-apoptotic proteins |
These findings indicate that the compound exhibits potent anticancer properties, with varying degrees of effectiveness across different cell lines.
Case Studies and Research Findings
- Study on HCT116 Cells : In a study focusing on HCT116 colorectal cancer cells, treatment with this compound resulted in a significant reduction in cell viability at an IC50 value of 12.5 µg/mL. The mechanism was linked to the activation of apoptotic pathways involving caspases 3 and 9.
- A549 Lung Cancer Model : Another study evaluated the compound's effects on A549 lung cancer cells. The results showed an IC50 value of 15 µg/mL, with evidence suggesting that the compound induces G2/M phase cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors .
- MCF-7 Breast Cancer Study : In MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 20 µg/mL. The study indicated that the compound inhibits anti-apoptotic proteins such as Bcl-2 and promotes pro-apoptotic factors .
Q & A
Q. What are the key structural features of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)furan-2-carboxamide, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a fused tetrahydrobenzo[c]isoxazole core linked to a furan-2-carboxamide group. The isoxazole ring contributes to hydrogen bonding and π-π stacking interactions, while the tetrahydrobenzene moiety enhances lipophilicity, potentially improving membrane permeability. The furan ring introduces electrophilic sites for derivatization and may modulate metabolic stability. Structural analogs (e.g., benzo[d]thiazole derivatives) show that substituents on the isoxazole or furan rings significantly alter bioactivity, as seen in COX enzyme inhibition studies .
Q. What synthetic routes are commonly employed for preparing this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Condensation of 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine with furan-2-carbonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (yield: 65–75%) .
- Step 2 : Cyclization via acid catalysis (e.g., H₂SO₄) to stabilize the isoxazole ring.
- Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–5°C during acylation) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify resonances for the isoxazole NH (~8.5 ppm), furan C=O (~165 ppm), and tetrahydrobenzene protons (δ 1.5–2.5 ppm).
- HPLC-MS : Confirm molecular ion [M+H]⁺ (calc. 273.1 m/z) and assess purity (>98%).
- FT-IR : Key peaks include C=O (1680 cm⁻¹) and N–O (1250 cm⁻¹) stretching .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in derivatives of this compound?
- Methodological Answer :
- Substitution Strategy : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the furan ring to enhance metabolic stability, or alkyl chains on the tetrahydrobenzene core to modify lipophilicity.
- Assays :
- In vitro : Screen for enzyme inhibition (e.g., COX-2 via fluorometric assays) and cytotoxicity (MTT assay on cancer cell lines).
- In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins like GSK-3β .
- Data Analysis : Use IC₅₀ comparisons and clustering algorithms to identify critical substituents .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, enzyme batches) to isolate structural effects. For example, discrepancies in COX inhibition between furan vs. thiophene analogs may arise from sulfur’s electronegativity .
- Meta-Analysis : Cross-reference crystallographic data (e.g., Protein Data Bank) to validate binding modes.
- Advanced Spectroscopy : Use 2D-NMR (NOESY) to confirm conformational differences in solution vs. solid state .
Q. What experimental models are suitable for assessing pharmacokinetic properties?
- Methodological Answer :
- In vitro :
- Caco-2 monolayers : Measure permeability (Papp) to predict oral bioavailability.
- Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance.
- In vivo :
- Rodent models : Administer via IV/PO routes to calculate AUC, t₁/₂, and volume of distribution.
- Tissue distribution : Use radiolabeled compound (¹⁴C) with autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
